Brevinin-1SHc precursor
CAS No.:
Cat. No.: VC3674069
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Brevinin-1SHc Precursor
Amino Acid Sequence and Composition
Brevinin-1SHc precursor consists of 23 amino acids with the sequence: Leu-Pro-Met-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Ser-Leu-Pro-Lys-Ile-Phe-Cys-Lys-Ile-Ile-Arg-Lys-Cys . This sequence can be represented in single-letter code as LPMLAGLAANSLPKIFCKIIRKC. The peptide contains a mix of hydrophobic, polar, and charged amino acids, which is typical for antimicrobial peptides that need to interact with bacterial membranes.
Structural Motifs
Like other members of the Brevinin-1 family, Brevinin-1SHc precursor likely contains a "Rana box" structure. This characteristic feature consists of a disulfide bond between two cysteine residues near the C-terminus, forming a cyclic heptapeptide . The presence of this disulfide bond creates a loop structure that contributes to the peptide's stability and biological activity. In Brevinin-1SHc, these cysteine residues are positioned at the 17th and 23rd positions of the sequence.
The secondary structure of Brevinin peptides typically includes one or more α-helical regions. Based on studies of related Brevinin peptides like Brevinin-1GHd, we can infer that Brevinin-1SHc might adopt a similar secondary structure dominated by α-helices. For instance, Brevinin-1GHd contains two α-helices connected by short random coils . This structural arrangement allows the peptide to interact effectively with bacterial membranes.
Comparison with Other Brevinin Peptides
Table 1: Comparison of Brevinin-1SHc with Other Brevinin Peptides
Peptide | Source | Sequence | Length | Key Features |
---|---|---|---|---|
Brevinin-1SHc | Pelophylax saharicus | LPMLAGLAANSLPKIFCKIIRKC | 23 aa | Antimicrobial activity, disulfide bond between Cys17 and Cys23 |
Brevinin-1GHd | Hoplobatrachus rugulosus | FLGALFKVASKLVPAAICSISKKC | 24 aa | Anti-inflammatory activity, LPS-neutralizing ability, two α-helices |
Biochemical Properties of Brevinin-1SHc Precursor
Physical and Chemical Properties
The peptide also contains a significant proportion of hydrophobic amino acids (leucine, isoleucine, alanine, methionine, phenylalanine), which enable it to interact with and potentially disrupt the hydrophobic core of microbial membranes. This amphipathic character—having both hydrophilic and hydrophobic regions—is a common feature of antimicrobial peptides.
Stability Characteristics
Based on studies of related peptides in the Brevinin family, Brevinin-1SHc precursor is likely to exhibit considerable stability against various environmental conditions. The disulfide bond in the "Rana box" region contributes significantly to its structural stability. For example, studies on Brevinin-1GHd have shown that its CD (Circular Dichroism) spectrum remains largely unchanged even at temperatures as high as 90°C, indicating high thermal stability .
The peptide's stability in different environments is crucial for its antimicrobial function, as it allows the peptide to maintain its structure and activity even under various physiological and environmental stresses.
Production and Synthesis
Brevinin-1SHc precursor is available in synthetic form as a powder with high purity (96.5%) . For laboratory research, synthetic production offers advantages in terms of purity control and elimination of potential contaminants from natural sources.
It's worth noting that synthetic peptides often contain trifluoroacetic acid (TFA) salts as a result of the synthesis process. These TFA residues can potentially influence experimental data and cellular responses at various concentrations . For research applications requiring TFA-free peptide, additional purification steps may be necessary.
Biological Activities of Brevinin-1SHc Precursor
Antimicrobial Activity
The primary documented biological activity of Brevinin-1SHc precursor is its antimicrobial function . Like other members of the Brevinin family, it likely exhibits activity against a range of microorganisms, including bacteria and potentially fungi. The exact spectrum of its antimicrobial activity, minimum inhibitory concentrations, and comparison with other antimicrobial agents would require specific studies focused on Brevinin-1SHc.
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